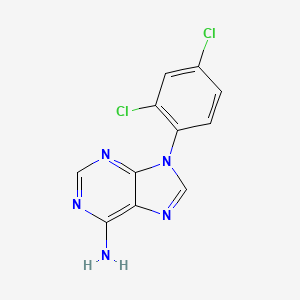

9-(2,4-Dichlorophenyl)purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

7508-60-3 |

|---|---|

Molecular Formula |

C11H7Cl2N5 |

Molecular Weight |

280.11 g/mol |

IUPAC Name |

9-(2,4-dichlorophenyl)purin-6-amine |

InChI |

InChI=1S/C11H7Cl2N5/c12-6-1-2-8(7(13)3-6)18-5-17-9-10(14)15-4-16-11(9)18/h1-5H,(H2,14,15,16) |

InChI Key |

RUKVJIGKTYPEJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Molecular Mechanisms and Biological Activity Profiling of 9 2,4 Dichlorophenyl Purin 6 Amine and Its Analogs

Investigation of Molecular Targets and Cellular Pathways

The biological activity of 9-(2,4-Dichlorophenyl)purin-6-amine and its analogs is primarily attributed to their ability to interact with a variety of intracellular targets, particularly enzymes and receptors that are crucial components of cellular signaling pathways. As purine (B94841) analogs, these compounds can mimic endogenous purines like adenine (B156593), allowing them to bind to the ATP-binding sites of numerous enzymes, especially kinases. This competitive inhibition disrupts normal cellular processes that are dependent on these enzymes.

Research into trisubstituted purine derivatives has revealed their potential to modulate critical cellular pathways involved in cell growth, proliferation, survival, and differentiation. nih.gov For instance, analogs of this compound have been shown to interfere with the signaling cascades of receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3), which subsequently affects downstream pathways including PI3K and RAS. mdpi.com Mutations in genes like FLT3 can lead to ligand-independent activation of these pathways, promoting uncontrolled cell proliferation. nih.govmdpi.com The inhibition of such targets by purine derivatives can block these aberrant signals.

Furthermore, studies on structurally related compounds indicate that the purine scaffold is a versatile platform for developing inhibitors that can target specific cellular machinery. Modifications to the substituents on the purine ring allow for fine-tuning of the molecule's binding affinity and selectivity for different biological targets. The dichlorophenyl group at the N9 position, characteristic of the primary compound, plays a significant role in these interactions, often enhancing binding affinity within the target's active site. In some cancer cell lines, the inhibitory action of these compounds has been linked to the downregulation of downstream proteins in key signaling pathways, leading to cell cycle arrest. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

The primary mechanism through which this compound and its analogs exert their biological effects is through the inhibition and modulation of various enzymes. nih.gov Their structural similarity to adenine, a core component of the essential energy currency molecule ATP, makes them ideal candidates for acting as competitive inhibitors at ATP-binding sites. This mode of action is central to their function as modulators of a large class of enzymes known as kinases.

Extensive structure-activity relationship (SAR) studies have been performed on purine derivatives to optimize their inhibitory potency and selectivity. nih.gov These investigations have shown that specific substitutions on the purine core can dramatically alter the compound's interaction with the target enzyme. For example, the nature of the substituent at the N9 position can influence selectivity between different enzyme families or even between paralogs of the same enzyme. nih.gov

Kinases are a major class of enzymes targeted by this compound and its analogs. These enzymes play a pivotal role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates, a process that is often dysregulated in various diseases. The purine scaffold has proven to be a highly effective framework for designing potent kinase inhibitors.

While purine derivatives are known to interact with a wide range of kinases due to their structural resemblance to ATP, specific data detailing the direct inhibition of adenosine (B11128) receptor kinases by this compound is not extensively covered in the available research. However, the broader class of purine nucleosides is known to interact with purinergic signaling pathways, suggesting a potential area for further investigation. drugbank.com

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. nih.gov Several purine derivatives have been developed as CDK inhibitors. These compounds aim to induce cell cycle arrest by blocking the activity of specific CDKs. For example, 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDK2. nih.gov

Research has focused on achieving selectivity for specific CDKs to minimize off-target effects. Studies on 2-arylaminopurines have shown that substituents at the C-6 position can confer significant selectivity for CDK2 over CDK1. nih.gov This selectivity is achieved by exploiting subtle differences in the ATP-binding pockets of the kinases. nih.gov Some purine analogs have been shown to arrest the cell cycle in the G1 phase, a process regulated by CDKs. imtm.cz

Table 1: Inhibition of Cyclin-Dependent Kinases by Analog Compounds

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Compound III (A 2,6,9-trisubstituted purine) | CDK2 | >10,000 | Selective for Bcr-Abl over CDK2. nih.gov |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73) | CDK2 | 44 | ~2000-fold less active toward CDK1. nih.gov |

| CDDD11-8 | CDK9 | 8 (Ki) | 75- to 328-fold lower potency for other CDKs (1, 2, 4, 6, 7). mdpi.com |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.

Receptor tyrosine kinases (RTKs) are critical targets in cancer therapy, and several purine-based inhibitors have been developed against them.

Bcr-Abl: The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is the driver of chronic myeloid leukemia (CML). nih.govnih.gov Novel 2,6,9-trisubstituted purines have been synthesized and shown to be potent inhibitors of Bcr-Abl. One such compound, 11b , demonstrated an IC50 of 0.015 µM, which is more potent than the established drugs imatinib (B729) and nilotinib. nih.gov These purine derivatives have also shown efficacy against CML cell lines that have developed resistance to other tyrosine kinase inhibitors (TKIs). nih.govnih.gov

FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govmdpi.com The purine scaffold has been used to develop potent FLT3 inhibitors. Some trisubstituted purine derivatives selectively block the proliferation of AML cells that harbor FLT3-ITD mutations. nih.gov A compound identified as CDDD11-8 was found to be a potent dual inhibitor of CDK9 and FLT3-ITD, with a Ki value of 13 nM for FLT3-ITD. mdpi.com Other research has identified 2,7,9-trisubstituted 8-oxopurines as selective FLT3 inhibitors, with compound 15a showing potent inhibition of FLT3 autophosphorylation in MV4-11 cells. imtm.cz

BTK and Src: While Bcr-Abl and FLT3 are primary targets, the selectivity profile of purine inhibitors is a key area of study. For example, compound III , a Bcr-Abl inhibitor, was found to be more selective for Bcr-Abl than for Bruton's tyrosine kinase (BTK). nih.gov Similarly, kinome screening of 8-oxopurine analogs revealed SRC as a sensitive kinase. imtm.cz

Table 2: Inhibition of Receptor Tyrosine Kinases by Analog Compounds

| Compound | Target Kinase | IC50 / Ki (nM) | Disease Context |

|---|---|---|---|

| Compound I | Bcr-Abl | 90 | Chronic Myeloid Leukemia (CML) nih.gov |

| Compound II | Bcr-Abl | 40 | Chronic Myeloid Leukemia (CML) nih.gov |

| Compound III | Bcr-Abl | 40 | Chronic Myeloid Leukemia (CML) nih.gov |

| 11b | Bcr-Abl | 15 | Chronic Myeloid Leukemia (CML) nih.gov |

| CDDD11-8 | FLT3-ITD | 13 (Ki) | Acute Myeloid Leukemia (AML) mdpi.com |

| 15a | FLT3 | 30 | Acute Myeloid Leukemia (AML) imtm.cz |

| 5-3 | FLT3-ITD | 188 | Acute Myeloid Leukemia (AML) mdpi.com |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many signaling proteins, including numerous kinases involved in cancer. A significant challenge in targeting Hsp90 is achieving selectivity among its different paralogs, such as the cytosolic Hsp90α/β, the mitochondrial TRAP-1, and the endoplasmic reticulum-resident Grp94.

Research has identified a purine-scaffold compound series with remarkable selectivity for Grp94. nih.gov By targeting a novel allosteric pocket in the N-terminal domain of Grp94, researchers were able to design ligands with over 100-fold selectivity for Grp94 compared to Hsp90α/β. nih.gov One derivative, compound 18c , exhibited a high potency for Grp94 with an IC50 of 0.22 μM and was largely inert when tested against a wide panel of kinases, demonstrating its high selectivity. nih.gov This paralog-selective inhibition of Grp94 presents a novel therapeutic strategy, as Grp94 is involved in regulating a specific set of client proteins implicated in cancer and inflammation. nih.gov

Table 3: Inhibition and Selectivity for Hsp90 Paralog Grp94

| Compound | Target | IC50 (µM) | Selectivity Profile |

|---|

| 18c | Grp94 | 0.22 | >100-fold selectivity over Hsp90α/β; 33-fold over Trap-1. nih.gov |

Other Enzyme Interactions (e.g., in purine metabolism pathways)

The interaction of this compound and its analogs extends beyond a single target class to include various enzymes that are critical to cellular function and metabolism. The metabolic fate of purine analogs is often dictated by enzymatic modification. For instance, a complex purine derivative, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, undergoes extensive metabolism primarily catalyzed by the cytochrome P450 enzymes CYP3A4/3A5. nih.gov This process involves N-de-ethylation as a primary step, followed by subsequent amide hydrolysis, N-hydroxylation, and other modifications, indicating that the purine core is susceptible to significant enzymatic processing in biological systems. nih.gov

Furthermore, the structural motifs present in these compounds suggest potential interactions with other enzyme families. Analogs featuring a dichlorophenyl group have been investigated for their ability to inhibit key enzymes in cell proliferation pathways. nih.gov For example, 2-phenol-4,6-dichlorophenyl-pyridines were identified as potent inhibitors of human DNA topoisomerases (Topo I and IIα), enzymes that regulate DNA topology during replication and transcription. nih.gov Specifically, certain dichlorinated phenolic compounds showed potent and selective inhibition of topoisomerase IIα. nih.gov

Other purine derivatives have been shown to act as kinase inhibitors. A notable example is the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a crucial enzyme in cancer cell signaling pathways, by 9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine. Additionally, some sulfonamide-containing purine derivatives have been found to inhibit carbonic anhydrase. mdpi.com These findings highlight that the purine scaffold, particularly when substituted with moieties like the dichlorophenyl group, can be tailored to interact with a diverse range of enzymes involved in critical cellular processes.

Receptor Binding and Modulation Investigations

Compounds built on a purine framework are widely recognized for their capacity to interact with biological systems, frequently as agonists or antagonists at purinergic receptors. The specific substitutions on the purine ring are crucial in determining the affinity and selectivity for these receptors. Analogs of the lead compound, such as 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-(piperidin-1-yl)purin-6-amine, have been characterized as purine antagonists, confirming that this structural class can effectively block purinergic signaling. nih.govunc.edu

The versatility of the substituted purine scaffold allows for interaction with a range of receptor systems beyond purinergic targets. For instance, the complex derivative 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide was developed as an orally active antagonist of the cannabinoid CB1 receptor. nih.gov This demonstrates that the 9-phenylpurine structure can serve as a template for developing antagonists for diverse G protein-coupled receptors (GPCRs). The nature of the substituents at the C6, C8, and N9 positions of the purine ring collectively defines the ultimate receptor binding profile and pharmacological activity.

Adenosine Receptor Subtype Selectivity (A1, A2A, A2B, A3)

Adenosine receptors, a family of four GPCR subtypes (A1, A2A, A2B, and A3), are key targets for purine-based compounds. guidetopharmacology.org These receptors are activated by endogenous adenosine and are involved in numerous physiological processes. guidetopharmacology.orgnih.gov The development of subtype-selective antagonists is a major goal in medicinal chemistry to achieve targeted therapeutic effects.

The substitution pattern on the purine ring is a primary determinant of adenosine receptor subtype selectivity.

A1 Receptor Selectivity: N6-substituted adenosine analogs, such as N6-cyclopentyladenosine (CPA), are generally selective for the A1 receptor. nih.gov

A2A Receptor Selectivity: In contrast, potent and selective A2A receptor antagonists have been developed from other classes of purine derivatives. nih.gov For example, structure-activity relationship studies on 6-(2-Furanyl)-9H-purin-2-amine derivatives led to the identification of compounds with high affinity and excellent selectivity for the A2A receptor. nih.gov Similarly, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective A2A antagonists. dntb.gov.ua

A3 Receptor Modulation: The A3 adenosine receptor (A3AR), a Gi protein-coupled receptor, is another important target. nih.gov While direct antagonists are common, positive allosteric modulators (PAMs) that enhance the effect of the endogenous agonist have also been developed. Research into 1H-imidazo[4,5-c]quinolin-4-amine and quinoline (B57606) derivatives, some containing dichlorophenyl substituents, has yielded A3AR PAMs, demonstrating another mode of receptor modulation by compounds with related structural features. nih.gov

The table below summarizes the receptor binding profiles for various purine analogs, illustrating the impact of structural modifications on subtype selectivity.

| Compound Class/Example | Target Receptor(s) | Activity | Reference |

|---|---|---|---|

| N6-substituted adenosines (e.g., CPA) | A1 | Selective Agonist | nih.gov |

| 6-(2-Furanyl)-9H-purin-2-amine derivatives | A2A | Selective Antagonist | nih.gov |

| Pyrazolo-triazolo-pyrimidine derivatives | A2A | Selective Antagonist | dntb.gov.ua |

| 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-(piperidin-1-yl)purin-6-amine | Purinergic Receptors | Antagonist | nih.govunc.edu |

| 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl) derivative | Cannabinoid CB1 | Antagonist | nih.gov |

| Imidazoquinolin-4-amine derivatives with 3,4-dichlorophenyl substituent | A3 | Positive Allosteric Modulator (PAM) | nih.gov |

Cellular Responses and Phenotypic Modulations

The interactions of this compound and its analogs with specific enzymes and receptors translate into a variety of observable cellular responses and phenotypic changes. These effects are largely dependent on the compound's specific molecular targets within the cell and the downstream signaling pathways that are consequently modulated.

Impact on Cellular Signaling Cascades

The binding of purine analogs to GPCRs, such as adenosine receptors, initiates intracellular signaling cascades. guidetopharmacology.orgnih.gov Activation of these receptors can lead to the modulation of adenylyl cyclase activity, which in turn affects the levels of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov This can subsequently influence the activity of protein kinase A and other downstream effectors like MEK kinases. nih.gov

Specific analogs have been shown to directly interfere with key signaling pathways implicated in cell growth and survival. The inhibition of the PI3Kδ enzyme by a purine analog directly impacts the PI3K/Akt signaling pathway, which is fundamental for many cellular processes. Furthermore, the anti-proliferative effects of some analogs are mediated by the activation of intrinsic apoptotic signaling. mdpi.com This pathway is characterized by the activation of initiator caspases, such as caspase-9, and subsequent executioner caspases, leading to programmed cell death. mdpi.com The modulation of complex signaling networks, including the Nrf2-Keap1-ARE pathway, which is central to cellular defense against oxidative stress, has also been linked to the activity of complex bioactive molecules, suggesting a potential mechanism for purine-based compounds. nih.gov

Alterations in Cell Proliferation and Metabolism

A significant phenotypic outcome of the activity of these purine analogs is the potent alteration of cell proliferation, often leading to cytotoxic effects in cancer cell lines. mdpi.com Numerous studies have documented the anti-proliferative efficacy of purine derivatives against various human cancers. nih.govmdpi.com

The mechanism underlying this anti-proliferative activity frequently involves the induction of apoptosis. mdpi.com For example, 6-morpholino-9-sulfonylpurine derivatives were shown to induce apoptosis in human leukemia cells, which was observed as an accumulation of cells in the subG0 phase of the cell cycle. mdpi.com Similarly, a 4-anilinoquinazoline (B1210976) analog bearing a chloro-fluorophenyl group induced apoptosis in colon cancer cells by arresting the cell cycle at the G2 phase and activating the intrinsic caspase cascade. mdpi.com This was accompanied by morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear fragmentation. mdpi.com In some cases, the anti-proliferative effects are linked to the inhibition of specific enzymes like topoisomerases, which leads to a G1 phase arrest and apoptosis. nih.gov

The table below provides a summary of the observed anti-proliferative activities of various analogs.

| Compound/Analog Class | Cell Line(s) | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 6-morpholino-9-sulfonylpurines | Human Leukemia (HL-60) | Anti-proliferative | Induction of apoptosis (subG0 accumulation) | mdpi.com |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Colon Cancer (SW620, HCT116, HT29) | Anti-proliferative, Cytotoxic | G2 cell cycle arrest, intrinsic apoptosis (caspase-9 activation) | mdpi.com |

| 2-phenol-4,6-dichlorophenyl-pyridines | Colon (HCT-15), Breast (T47D) | Anti-proliferative | Topoisomerase IIα inhibition, G1 cell cycle arrest, apoptosis | nih.gov |

| Pentathiepins | 14 Human Cancer Cell Lines | Cytotoxic, Anti-proliferative | Induction of oxidative stress and apoptosis | mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Identification of Pharmacophoric Features Essential for Biological Activity

The biological activity of 9-(2,4-Dichlorophenyl)purin-6-amine is dictated by a specific arrangement of steric and electronic features, collectively known as a pharmacophore. For purine (B94841) derivatives, these essential features typically include:

A Hydrogen Bond Donor/Acceptor Pattern: The purine core itself, with its nitrogen atoms, provides a crucial scaffold for hydrogen bonding interactions with biological targets. The arrangement of these atoms is critical for the specific recognition and binding to proteins such as kinases or other enzymes.

Aromatic/Hydrophobic Region: The presence of an aryl group, in this case, the 2,4-dichlorophenyl moiety, introduces a significant hydrophobic region. This allows for van der Waals and hydrophobic interactions within the binding pocket of a target protein.

Pharmacophore modeling studies on related purine analogs often highlight the necessity of these features for potent biological activity. The precise interplay of these elements in this compound defines its unique interaction profile with its biological targets.

Role of Substitution at the Purine N9 Position by the 2,4-Dichlorophenyl Moiety

The substitution at the N9 position of the purine ring with a 2,4-dichlorophenyl group is a critical determinant of the compound's activity and selectivity. Research on 9-arylpurine derivatives has consistently demonstrated that the nature and substitution pattern of the aryl ring significantly modulate biological effects.

The 2,4-dichlorophenyl moiety serves several key functions:

Anchoring and Orientation: The bulky and hydrophobic nature of this group helps to anchor the molecule within the binding pocket of its target. The specific substitution pattern with chlorine atoms at the 2 and 4 positions influences the rotational angle of the phenyl ring relative to the purine core, thereby orienting the molecule for optimal interaction.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electron density of the purine ring system, potentially affecting its pKa and hydrogen bonding capabilities at other positions.

Enhanced Potency: In many classes of kinase inhibitors, the presence of a dichlorophenyl group is associated with increased potency. This is often attributed to favorable interactions with specific amino acid residues in the kinase hinge region or other hydrophobic pockets. Studies on related heterocyclic compounds have shown that dichlorinated phenyl rings can lead to improved inhibitory activity. nih.gov

Significance of the Amine Functionality at the C6 Position

The amine group at the C6 position of the purine ring is a classic feature of adenines and their derivatives, and its role is multifaceted. In the context of this compound, this functionality is crucial for:

Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, a critical interaction for binding to the hinge region of many protein kinases. This interaction often mimics the binding of ATP, the natural substrate for these enzymes.

Target Recognition: The presence and orientation of the C6-amine are often key for distinguishing between different subfamilies of proteins, contributing to the compound's selectivity profile.

The necessity of a substituent at the C6 position for the biological activity of purine derivatives is well-documented, with the amino group being a particularly effective choice for achieving high-affinity binding to a variety of targets. nih.gov

Influence of Substituent Variations on the 2,4-Dichlorophenyl Ring

The specific 2,4-dichloro substitution pattern on the N9-phenyl ring is not arbitrary and has a significant impact on the compound's biological profile. Structure-activity relationship studies on related compounds often explore the effects of altering these substituents.

| Substitution Variation | Predicted Impact on Activity | Rationale |

| Monochloro Substitution (e.g., 4-chlorophenyl) | Likely reduced potency | The second chlorine atom may be crucial for optimal hydrophobic interactions or for inducing a specific, more active conformation. |

| Different Dichloro Isomers (e.g., 3,4-dichloro) | Potentially altered selectivity or potency | The change in the position of the chlorine atoms would alter the molecule's shape and electronic distribution, leading to different interactions with the target. Studies on 9-deazaguanine (B24355) derivatives showed that a 3,4-dichlorobenzyl group was the most potent. nih.gov |

| Introduction of other substituents (e.g., methyl, methoxy) | Variable effects | A methyl group could enhance hydrophobic interactions, while a methoxy (B1213986) group could introduce additional hydrogen bonding opportunities or steric hindrance, depending on the topology of the binding site. |

| Unsubstituted Phenyl Ring | Significantly reduced potency | The chlorine atoms are key for enhancing binding affinity through halogen bonding and hydrophobic interactions. |

These predicted impacts are based on general principles of medicinal chemistry and SAR trends observed in similar compound series.

Comparative Analysis of SAR Across Diverse Purine Derivatives

To fully appreciate the SAR of this compound, it is instructive to compare it with other classes of purine derivatives.

| Compound Class | Key SAR Features | Comparison with this compound |

| 2,6,9-Trisubstituted Purines | Activity is highly dependent on the nature of substituents at all three positions. Bulky groups at C2 can be detrimental, while arylpiperazinyl groups at C6 can be beneficial. nih.gov | This highlights the combinatorial nature of purine SAR. The specific combination of the C6-amine and N9-(2,4-dichlorophenyl) in the target compound is likely optimized for its specific biological target. |

| 9-Deazaguanine Derivatives | Potent inhibitors of purine nucleoside phosphorylase (PNP). A 9-(3,4-dichlorobenzyl) substituent was found to be optimal for inhibitory activity. nih.gov | This demonstrates the importance of the dichlorophenyl moiety in a different purine scaffold and for a different biological target. It also shows that the precise isomerism of the dichloro substitution is critical. |

| C6-Substituted Purine Nucleosides | The nature of the C6-substituent significantly impacts resistance to deamination and antiproliferative activity. nih.gov | While our focus compound is not a nucleoside, this underscores the general importance of the C6 position for modulating the biological properties of purines. |

Computational Methodologies in the Study and Design of 9 2,4 Dichlorophenyl Purin 6 Amine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For 9-(2,4-Dichlorophenyl)purin-6-amine, docking simulations are crucial for understanding its interaction with biological targets, such as protein kinases, which are often implicated in disease pathways.

Prediction of Ligand-Target Binding Modes and Key Intermolecular Interactions

Docking algorithms place the this compound molecule into the binding site of a target protein in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. This process reveals the most likely binding mode and identifies the key intermolecular interactions that stabilize the ligand-protein complex.

For a purine (B94841) derivative like this compound, these interactions typically include:

Hydrogen Bonds: The purine core, with its multiple nitrogen atoms and the exocyclic amine group, acts as both a hydrogen bond donor and acceptor. These bonds are often formed with amino acid residues in the hinge region of kinase active sites.

Hydrophobic Interactions: The 2,4-dichlorophenyl group engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic purine ring and the dichlorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of new derivatives with improved binding.

Computational Assessment of Binding Affinities

Scoring functions in docking programs provide a numerical score, often expressed in kcal/mol, that estimates the binding free energy of the ligand-target complex. nih.gov A more negative score typically indicates a stronger predicted binding affinity. researchgate.net By comparing the docking scores of a series of related compounds, researchers can prioritize which molecules are most likely to be active and warrant synthesis and biological testing. The accuracy of these predictions is a critical aspect of modern drug discovery. nih.govnih.gov

Table 1: Example of Predicted Binding Affinities from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) for this compound | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.2 | Met102, Leu150, Val35 |

| Kinase B | -8.5 | Phe88, Asp145, Lys21 |

| Kinase C | -7.1 | Tyr90, Ile40, Cys99 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of 2D and 3D-QSAR Models

For a series of purine derivatives including this compound, QSAR models can be developed to predict their activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. They calculate steric and electrostatic fields around the molecules to correlate with activity.

These models are valuable for predicting the activity of unsynthesized compounds and for providing insights into the structural requirements for activity. nih.gov

Elucidation of Physico-Chemical Descriptors Influencing Activity

QSAR studies identify the key physico-chemical properties, or descriptors, that influence the biological activity of the compounds. For purine analogs, important descriptors often include:

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: Molecular volume and surface area can indicate how well the molecule fits into the target's binding site.

Hydrophobic Descriptors: Lipophilicity (logP) is crucial for membrane permeability and hydrophobic interactions within the binding pocket. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule.

Table 2: Key Physico-Chemical Descriptors for QSAR Analysis

| Descriptor | Definition | Influence on Activity (Example) |

| ClogP | Calculated Logarithm of the Partition Coefficient | Higher values may improve binding via hydrophobic interactions but can decrease solubility. |

| Molecular Weight (MW) | Mass of the molecule | Can influence fit and ADME properties. |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Affects membrane permeability and hydrogen bonding capacity. |

| Number of H-bond Donors/Acceptors | Count of atoms that can donate/accept H-bonds | Crucial for specific interactions with the target protein. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-target complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex. nih.gov

For this compound bound to a target protein, an MD simulation can:

Assess the stability of the predicted docking pose.

Analyze the flexibility of the ligand and the protein upon binding.

Identify stable hydrogen bonds and other key interactions over the simulation time.

Calculate a more accurate binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov

MD simulations provide a deeper understanding of the dynamics of the molecular recognition process and can validate the hypotheses generated from molecular docking studies.

Exploration of Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to its protein target is often not a simple lock-and-key event but a dynamic process that can induce significant conformational changes in the protein. Molecular dynamics (MD) simulations are a cornerstone for studying these changes, providing a temporal view of the protein-ligand complex's structural evolution. nih.govmdpi.com

When this compound binds to a target kinase, the protein may undergo various adjustments to accommodate the ligand. These can range from subtle side-chain rotations within the binding pocket to larger-scale movements of entire loops or domains. nih.gov For instance, the DFG (Asp-Phe-Gly) motif in many kinases is known for its conformational flexibility, adopting a "DFG-in" or "DFG-out" state, which can be influenced or selected for by the binding inhibitor. MD simulations can track the trajectory of these protein regions, revealing the specific changes induced by the purine scaffold and its dichlorophenyl substituent.

These simulations allow researchers to identify key residues that shift upon binding, which can be crucial for establishing or strengthening interactions that stabilize the complex. The insights gained are vital for understanding the mechanism of inhibition and for designing new analogs that can better exploit these induced-fit mechanisms. nih.gov

Table 1: Representative Ligand-Induced Conformational Changes in Kinase Binding

| Conformational Change | Description | Implication for Binding |

|---|---|---|

| DFG-Motif Flip | The Asp-Phe-Gly sequence at the start of the activation loop flips from an active ("in") to an inactive ("out") conformation. | Creates a new hydrophobic pocket that can be exploited by Type II inhibitors. |

| P-Loop Movement | The phosphate-binding loop (P-loop) can change its conformation to accommodate the ligand. | Affects the size and shape of the ATP-binding site. |

| Hinge Region Fluctuation | The backbone of the hinge region connecting the N- and C-lobes can exhibit flexibility. | Modulates the hydrogen bonding patterns critical for inhibitor anchoring. |

| Side-Chain Rotations | Rotameric states of key amino acid side chains (e.g., Lys, Glu, Met) in the active site can change. | Optimizes van der Waals contacts and electrostatic interactions. nih.gov |

Dynamic Behavior of Binding Pockets and Ligand Residence Time

The binding pocket of a protein is not a static entity. MD simulations reveal that the amino acid residues lining the pocket are in constant motion, creating a dynamic interaction landscape for the ligand. mdpi.com For this compound, understanding the dynamic behavior of its target's binding pocket is essential for predicting binding affinity and, crucially, ligand residence time.

Ligand residence time, the duration for which a drug molecule remains bound to its target, is increasingly recognized as a key parameter for in vivo efficacy. nih.gov A longer residence time can lead to a more sustained biological effect. Computational methods can help elucidate the factors controlling this kinetic parameter. By analyzing the interactions and energy barriers along the ligand's dissociation pathway from the binding pocket, researchers can predict how modifications to the ligand's structure might prolong its engagement with the target. chemrxiv.org

For example, simulations might reveal that the 2,4-dichlorophenyl group of the compound settles into a flexible hydrophobic pocket, and that the stability of this interaction is a primary determinant of a long residence time. Furthermore, the hydrogen bonds formed by the purine's amine group with the kinase's hinge region are critical anchor points, and the flexibility of this region can influence the kinetics of binding and unbinding. nih.gov

Table 2: Factors Influencing Ligand Residence Time in Kinase Inhibitors

| Factor | Computational Observation | Effect on Residence Time |

|---|---|---|

| Hydrogen Bond Dynamics | Stable, persistent hydrogen bonds with hinge residues. | Increases residence time by raising the energy barrier for dissociation. |

| Hydrophobic Packing | Tight and extensive van der Waals contacts in hydrophobic regions. | Longer residence time due to the energetic penalty of exposing hydrophobic surfaces. |

| Protein Conformational Rearrangement | A slow "induced-fit" process where the protein closes over the ligand. | Significantly increases residence time as the protein must reopen for the ligand to exit. |

| Water Network Displacement | Displacement of ordered water molecules from the binding site. | Can increase residence time by providing a favorable entropic contribution to binding. |

Virtual Screening and De Novo Molecular Design for Novel Analogs

Computational chemistry provides powerful tools for discovering novel analogs of this compound through virtual screening and de novo design. nih.gov

Virtual screening involves computationally docking large libraries of chemical compounds against the three-dimensional structure of the target protein. youtube.com This process filters vast chemical spaces, numbering in the millions of compounds, to identify a smaller, manageable set of potential hits that are predicted to bind favorably. youtube.comnih.gov For a target of this compound, a structure-based virtual screening campaign would use a scoring function to rank compounds based on their predicted binding affinity and interaction patterns, such as the crucial hydrogen bonds with the kinase hinge region. rsc.org

De novo design , on the other hand, is a more creative computational approach. Instead of screening existing molecules, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target. nih.govarxiv.org Starting with a seed fragment, such as the purine core or the dichlorophenyl group of the lead compound, these programs can explore novel chemical space to generate entirely new scaffolds designed to have optimal complementarity to the target's binding pocket. nih.govacs.org This approach has been successfully used to generate novel kinase inhibitors. nih.gov

Table 3: Illustrative Workflow for Virtual Screening

| Step | Description | Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the target kinase (e.g., from PDB), adding hydrogens and assigning charges. | Schrödinger Maestro, UCSF Chimera | A validated and refined protein structure ready for docking. |

| 2. Ligand Database Preparation | Obtain and prepare a large database of compounds (e.g., ZINC, ChEMBL) in a dockable format. | RDKit, Open Babel | A filtered and energetically minimized library of diverse compounds. |

| 3. Molecular Docking | Dock the ligand library into the defined binding site of the target protein. | AutoDock Vina, Glide, GOLD | A ranked list of compounds based on docking scores. |

| 4. Post-Docking Filtering | Apply filters based on predicted ADMET properties, interaction footprints, and visual inspection. | QikProp, pkCSM | A refined list of high-priority hits for experimental testing. nih.gov |

| 5. Hit Validation | Purchase and test the top-ranked compounds in biochemical or cellular assays. | Enzyme inhibition assays (IC50) | Experimental confirmation of active compounds. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of this compound. researchgate.netubc.ca These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular reactivity, which are beyond the scope of classical molecular mechanics force fields. youtube.com

By calculating the Molecular Electrostatic Potential (MEP) , researchers can visualize the charge distribution across the molecule. nih.gov The MEP map highlights electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the purine ring and the amine group are expected to be key nucleophilic sites, crucial for forming hydrogen bonds in the kinase hinge region. nih.gov

Analysis of the Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir A smaller gap generally implies higher reactivity. These calculations can help rationalize the compound's stability and its potential for engaging in charge-transfer interactions within the binding site. ijcce.ac.ir

| MEP Minimum | The most negative electrostatic potential value on the molecular surface. | -38.5 kcal/mol (near ring nitrogens); indicates the primary sites for hydrogen bond acceptance. nih.gov |

Emerging Research Avenues and Future Outlook for 9 2,4 Dichlorophenyl Purin 6 Amine Studies

Discovery of Unconventional Biological Targets and Mechanisms of Action

While purine (B94841) analogs are traditionally known to interact with well-established targets like adenosine (B11128) receptors and protein kinases, current research is venturing into uncharted territory to identify unconventional biological partners for 9-(2,4-dichlorophenyl)purin-6-amine. daneshyari.comontosight.ai The complex substitution pattern of this molecule, featuring a dichlorophenyl group at the N9 position, suggests the potential for unique interactions within the cellular environment. ontosight.aiontosight.ai

Researchers are now looking beyond the usual suspects to explore how this compound might modulate the activity of other enzyme families, ion channels, or even nucleic acid structures. The structural similarity of the purine core to endogenous signaling molecules means that derivatives can interact with a wide array of biological macromolecules. ontosight.ai The specific substitutions on this compound could confer affinity for previously unconsidered targets, leading to novel mechanisms of action. ontosight.aiontosight.ai For instance, certain purine derivatives have been investigated for their ability to interact with vascular endothelial growth factor receptors and enzymes involved in purine metabolism, opening up possibilities for cancer therapy. ontosight.ai The exploration of such unconventional targets is a key focus for elucidating the full therapeutic potential of this compound.

Advancements in Synthetic Methodologies for Enhanced Analog Libraries

The generation of diverse analog libraries is crucial for establishing robust structure-activity relationships (SAR) and optimizing the therapeutic properties of lead compounds. Recent advancements in synthetic methodologies are poised to significantly enhance the creation of analogs based on the this compound scaffold.

Traditional methods for synthesizing purine derivatives often involve multi-step processes that can be time-consuming and limited in scope. daneshyari.com However, new techniques are emerging to streamline this process. These include:

Microwave-assisted synthesis: This method can accelerate reaction times and improve yields for purine synthesis. numberanalytics.com

Catalytic synthesis: The use of transition metal catalysts can enhance the efficiency and selectivity of purine functionalization. numberanalytics.com

Biotechnological synthesis: Engineered microorganisms and enzymes offer a sustainable and efficient route to produce purine precursors. numberanalytics.com

Furthermore, improvements in existing techniques, such as the optimization of reaction conditions and the development of novel reagents, are expanding the toolkit for medicinal chemists. numberanalytics.com These advancements will facilitate the rapid and efficient synthesis of a wide range of analogs of this compound, allowing for a more comprehensive exploration of its biological activities. The ability to readily modify the purine core and its substituents is essential for fine-tuning properties like target selectivity and pharmacokinetic profiles. daneshyari.comontosight.ai

Integration of Multi-Omics Data with Chemical Biology Approaches

The convergence of multi-omics technologies—such as transcriptomics, metabolomics, and proteomics—with chemical biology is creating powerful new platforms for understanding the effects of compounds like this compound on a systems level. Instead of focusing on a single target, this integrated approach allows researchers to observe the global changes that a compound induces across various cellular pathways. nih.govmdpi.com

By combining metabolomics and transcriptomics, for example, scientists can identify correlations between changes in gene expression and alterations in metabolic profiles. nih.govmdpi.com This can reveal the dysregulation of specific pathways, such as purine metabolism, in response to the compound. nih.govbiorxiv.org Such integrated analyses can help to:

Identify novel biomarkers of drug response.

Uncover unexpected off-target effects.

Elucidate complex mechanisms of action that involve multiple pathways. nih.gov

This holistic view is invaluable for predicting a compound's efficacy and potential liabilities early in the drug discovery process. The application of multi-omics to study this compound will provide a more complete picture of its biological impact and guide future optimization efforts.

Application of Artificial Intelligence and Machine Learning in Purine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and development, and their application to purine research is no exception. numberanalytics.com These computational approaches can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers to discern. arxiv.org

In the context of this compound, AI and ML can be utilized in several key areas:

Target Identification: AI algorithms can analyze biological data to predict novel protein targets for purine derivatives. arxiv.org

De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, accelerating the design of new analogs. arxiv.org

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new compounds.

Biomarker Discovery: Machine learning can analyze clinical and omics data to identify biomarkers associated with disease and treatment response. nih.govhcplive.com

Recent studies have demonstrated the power of machine learning in identifying key genes and metabolic pathways related to purine metabolism in various diseases. arxiv.orghcplive.comnih.gov By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new purine-based therapies, including those derived from this compound. numberanalytics.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-(2,4-Dichlorophenyl)purin-6-amine with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a purine scaffold (e.g., 6-chloropurine) with 2,4-dichlorophenylmethyl groups via nucleophilic substitution. Key factors include:

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Base Selection : Potassium carbonate or triethylamine aids in deprotonation and accelerates substitution .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to maximize yield .

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization removes by-products .

Table 1 : Representative Synthesis Parameters from Literature

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of purine | DMF, K₂CO₃, 80°C, 18h | 45–60% | |

| Chlorophenyl coupling | Pd(Ph₃)₄, toluene, reflux | 20–40% |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the purine core (e.g., H8 proton at δ 8.2–8.5 ppm) and dichlorophenyl substituents (aromatic protons at δ 7.3–7.8 ppm) .

- HRMS : Exact mass (C₁₂H₉Cl₂N₅: 294.15 g/mol) confirms molecular formula .

- X-ray Crystallography : Validates bond angles and spatial arrangement of the dichlorophenyl group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Stable in neutral to slightly acidic conditions (pH 5–7); hydrolyzes in strong base (pH >10) due to purine ring degradation .

- Thermal Stability : Decomposes above 200°C (TGA data). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the 2,4-dichlorophenyl substituent influence binding affinity to adenosine deaminase (ADA)?

- Methodological Answer : The dichlorophenyl group enhances hydrophobic interactions with ADA’s active site, as shown by:

- Docking Studies : Chlorine atoms occupy pockets near Val18 and Phe65 residues .

- IC₅₀ Comparisons : Derivatives with 2,4-dichloro substitution show 10-fold lower IC₅₀ (0.5 µM) vs. non-halogenated analogs (5 µM) .

- Kinetic Assays : Competitive inhibition confirmed via Lineweaver-Burk plots .

Q. What tautomeric forms of this compound are prevalent in solution, and how do they affect reactivity?

- Methodological Answer :

- Tautomer Identification : ¹H-¹⁵N HMBC NMR reveals predominant 6-amine-9H tautomer (vs. 6-imine). The 2,4-dichlorophenyl group stabilizes this form via electron-withdrawing effects .

- Reactivity Impact : The tautomer influences nucleophilic substitution rates at N7/N9 positions in cross-coupling reactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

- Methodological Answer :

- Modification Sites :

- N6 Position : Methylation reduces solubility but increases kinase selectivity (e.g., CDK2 inhibition) .

- C8 Position : Thioether substitutions (e.g., 8-((3,5-dichlorophenyl)thio)) improve potency against EGFR-TK .

- Data-Driven Design :

Table 2 : SAR of Key Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9-Butyl-8-(2,4-dichlorophenyl) | EGFR | 0.23 | |

| N6-Methyl analog | CDK2 | 0.87 |

Contradictions and Resolutions in Literature

Q. Discrepancies in reported yields for Pd-catalyzed coupling reactions: How to reconcile?

- Resolution : Variability arises from:

- Catalyst Loading : 5 mol% Pd(Ph₃)₄ gives higher yields (40–50%) vs. 2 mol% (20%) .

- Boronic Acid Purity : Use of recrystallized 2,4-dichlorophenylboronic acid minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.